4,4-Dimethyl-8-bromothiochroman

Regioselective halogenation Electrophilic aromatic substitution Thiochroman synthesis

4,4-Dimethyl-8-bromothiochroman (IUPAC: 8-bromo-4,4-dimethyl-2,3-dihydrothiochromene; InChI Key: FYSJKKCSNDQZOI-UHFFFAOYSA-N) is a brominated thiochroman derivative with molecular formula C₁₁H₁₃BrS and molecular weight 257.19 g/mol. The compound belongs to the benzothiopyran class of sulfur-containing heterocycles, featuring a geminal dimethyl substitution at the 4-position and a bromine atom at the 8-position of the fused benzene ring.

Molecular Formula C11H13BrS
Molecular Weight 257.19 g/mol
Cat. No. B8327841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4-Dimethyl-8-bromothiochroman
Molecular FormulaC11H13BrS
Molecular Weight257.19 g/mol
Structural Identifiers
SMILESCC1(CCSC2=C1C=CC=C2Br)C
InChIInChI=1S/C11H13BrS/c1-11(2)6-7-13-10-8(11)4-3-5-9(10)12/h3-5H,6-7H2,1-2H3
InChIKeyFYSJKKCSNDQZOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4-Dimethyl-8-bromothiochroman: Key Molecular Attributes for Procurement Evaluation


4,4-Dimethyl-8-bromothiochroman (IUPAC: 8-bromo-4,4-dimethyl-2,3-dihydrothiochromene; InChI Key: FYSJKKCSNDQZOI-UHFFFAOYSA-N) is a brominated thiochroman derivative with molecular formula C₁₁H₁₃BrS and molecular weight 257.19 g/mol . The compound belongs to the benzothiopyran class of sulfur-containing heterocycles, featuring a geminal dimethyl substitution at the 4-position and a bromine atom at the 8-position of the fused benzene ring. Thiochroman derivatives are recognized as privileged scaffolds in medicinal chemistry, with established applications as retinoid receptor modulators, estrogen receptor degraders, and serine protease inhibitors [1]. The specific 8-bromo regiochemistry differentiates this compound from the far more extensively studied 6-bromo isomer (CAS 112110-44-8), which serves as the key intermediate in the industrial synthesis of the topical retinoid drug tazarotene [2].

Why 4,4-Dimethyl-8-bromothiochroman Cannot Be Replaced by the 6-Bromo or Other Positional Isomers


The bromine substitution position on the thiochroman ring fundamentally dictates both synthetic accessibility and downstream reactivity. Patent data establish that electrophilic bromination of 4,4-dimethylthiochroman is highly regioselective for the 6-position, yielding the 6-bromo isomer in approximately 81% isolated yield with less than 5.3% of alternative isomers [1]. In contrast, the 8-bromo isomer cannot be accessed via this direct electrophilic route and requires alternative synthetic strategies—such as cyclization of 2-bromothiophenol-derived precursors or directed ortho-metalation sequences—which carry distinct cost, scalability, and purity profiles. Furthermore, the 8-position bromine exhibits different steric and electronic properties in cross-coupling reactions compared to the 6-position analog: the proximity to the sulfur heteroatom (peri-position) alters oxidative addition rates with palladium catalysts and influences regioselectivity in subsequent Sonogashira, Suzuki, or Buchwald-Hartwig couplings . These differences render simple positional isomer substitution scientifically invalid for applications requiring specific regiochemical outcomes.

Quantitative Differentiation Evidence: 4,4-Dimethyl-8-bromothiochroman vs. Positional Isomers and Analogs


Regioselectivity of Electrophilic Bromination: The 6-Position Is Dominant; the 8-Position Requires Divergent Synthesis

US Patent 5,519,150 explicitly demonstrates that electrophilic bromination of 4,4-dimethylthiochroman with Br₂/Fe filings in CH₂Cl₂ at 3–8 °C yields the 6-bromo isomer with high regioselectivity. Gas chromatographic analysis of the crude reaction mixture showed 89.3% 4,4-dimethyl-6-bromothiochroman, 4.5% unreacted starting material, and only 5.3% of a peak attributed to another brominated isomer (potentially the 8-bromo compound) [1]. After crystallization, the 6-bromo isomer was isolated in 80.9% yield at 100% GC purity. The patent further states that electrophilic halogenation 'does introduce bromine at the 6-position of the ring, almost exclusively' [1]. The 8-bromo isomer therefore cannot be prepared by this industrially preferred direct halogenation route and must be accessed through alternative synthetic strategies—for example, cyclization of a 2-bromothiophenol-derived sulfide precursor—which fundamentally alters procurement cost, scalability, and positional isomeric purity.

Regioselective halogenation Electrophilic aromatic substitution Thiochroman synthesis

Divergent Electrophilic Preference: Formylation Favors the 8-Position in Contrast to Halogenation

The same US Patent 5,519,150 provides a striking counterpoint: while electrophilic bromination strongly favors the 6-position, electrophilic addition of dichloromethyl methyl ether (a formylating electrophile) to the 4,4-dimethylthiochroman ring using Lewis acid catalysis (SnCl₄ or TiCl₄) gives a regioisomeric mixture in which the 8-substituted product predominates over the 6-substituted isomer in approximately a 60:40 ratio [1]. This differential reactivity landscape reveals that the 8-position on the thiochroman ring is not inherently deactivated toward electrophilic attack; rather, the selectivity is electrophile-dependent. This observation has direct implications for procurement: the 8-bromo compound can serve as a strategic precursor for 8-functionalized thiochromans that are inaccessible via the 6-bromo → 6-functionalized route, and its bromine atom provides a versatile synthetic handle at a position that is preferentially reactive toward other classes of electrophiles.

Electrophilic formylation Regioselectivity Lewis acid catalysis

Synthetic Route Divergence: 8-Bromo Requires 2-Bromothiophenol-Derived Precursors vs. 4-Bromothiophenol for 6-Bromo

The industrial synthesis of 4,4-dimethyl-6-bromothiochroman proceeds via S-alkylation of 4-bromothiophenol with 1-bromo-3-methyl-2-butene, followed by acid-catalyzed cyclization, as described in US Patent 5,519,150 Examples 1–3 [1]. This route achieves an overall yield of 62.7% from thiophenol. To obtain the 8-bromo isomer, the synthetic strategy must be inverted: the bromine atom must be present at the 2-position (ortho to sulfur) prior to cyclization, requiring 2-bromothiophenol as the starting material [2]. The patent explicitly notes that bromine ortho to the cyclization site 'tends to deactivate the ring to electrophilic addition in the second step and so results in lower yields' [1]. Furthermore, the one-pot synthesis reported for the 6-bromo isomer (88.5% yield from bromobenzene via chlorosulfonation, reduction, thioetherification, and cyclization) is not applicable to the 8-bromo isomer due to the different substitution pattern required on the starting arene [3].

Thiochroman synthesis Cyclization Starting material cost

Comparative Cross-Coupling Reactivity: Peri-Sulfur Effect on Pd-Catalyzed Transformations

The 8-position bromine on the thiochroman ring resides in a peri relationship to the ring sulfur atom, whereas the 6-position bromine is para to sulfur. This structural difference is expected to modulate the electronic properties and steric environment of the C–Br bond, with potential consequences for palladium-catalyzed cross-coupling reactions that form the basis of most downstream elaborations of halogenated thiochroman intermediates [1]. The Synlett publication by Niermann et al. (2013) demonstrates that bromo-substituted dihydrothiochroman derivatives are viable substrates for Pd-catalyzed coupling reactions following SmI₂-mediated reductive cyclization, confirming that the bromine substituent survives the synthetic sequence and remains available for subsequent functionalization . While direct kinetic comparison data for oxidative addition rates of 8-bromo vs. 6-bromo thiochromans are not available in the published literature, the established principle that ortho-substituents and peri-heteroatoms influence Pd(0) oxidative addition rates supports the expectation of differentiated coupling reactivity profiles.

Palladium catalysis Oxidative addition Cross-coupling reactivity

Availability Profile: 8-Bromo Isomer as a Niche Research Intermediate vs. 6-Bromo as a Commodity Pharmaceutical Intermediate

The 6-bromo isomer (CAS 112110-44-8) is established as a multi-kilogram pharmaceutical intermediate due to its role in tazarotene manufacture and is cataloged by numerous suppliers at 97–98% purity with full analytical characterization (NMR, HPLC, GC) [1]. In contrast, 4,4-dimethyl-8-bromothiochroman is positioned as a research-use-only compound, typically supplied at 95% purity in smaller quantities, reflecting its status as a specialized building block rather than a commoditized intermediate . This differential supply landscape means that researchers requiring the 8-bromo isomer must engage in deliberate sourcing rather than relying on the broad multi-vendor availability that characterizes the 6-bromo isomer. For applications where the 8-position bromine is structurally required—such as the synthesis of 8-substituted thiochroman libraries, 8-alkynyl derivatives for Sonogashira diversification, or 8-amino derivatives via Buchwald-Hartwig amination—there is no substitute for the 8-bromo compound.

Supply chain Catalog availability Pharmaceutical intermediate

Optimal Application Scenarios for 4,4-Dimethyl-8-bromothiochroman Based on Differential Evidence


Synthesis of 8-Substituted Thiochroman Libraries via Palladium-Catalyzed Cross-Coupling

For medicinal chemistry programs seeking to explore structure-activity relationships at the 8-position of the thiochroman scaffold, 4,4-dimethyl-8-bromothiochroman is the requisite building block. The bromine atom at the 8-position serves as a synthetic handle for Sonogashira, Suzuki, Heck, and Buchwald-Hartwig couplings to generate diverse 8-alkynyl, 8-aryl, 8-alkenyl, and 8-amino thiochroman derivatives . The 6-bromo isomer cannot serve this purpose because it directs functionalization to the 6-position. The patent-documented preference of certain electrophiles for the 8-position (60:40 8- vs. 6-substitution for formylation) further suggests that 8-substituted thiochromans occupy a privileged region of chemical space for receptor interactions [1]. Typical benchmark: coupling of bromo-substituted dihydrothiochroman derivatives via Pd catalysis has been demonstrated in peer-reviewed literature with satisfactory yields .

Synthesis of Thiochroman-Based Retinoid Analogs with Non-Canonical Substitution Patterns

While the 6-bromo isomer is the established intermediate for tazarotene (a 6-ethynyl-substituted thiochroman retinoid), the 8-bromo isomer enables the synthesis of retinoid analogs bearing the critical ethynyl-nicotinate pharmacophore at the 8-position . Such 8-substituted retinoid analogs may exhibit altered receptor subtype selectivity (RAR-α, -β, -γ) or different physicochemical properties compared to 6-substituted counterparts. The retinoic acid receptor antagonist Ro 41-5253, which features a 4,4-dimethylthiochroman core with a 7-heptyloxy substituent, illustrates the pharmacological relevance of non-6-substituted thiochroman patterns [1]. Using 4,4-dimethyl-8-bromothiochroman, researchers can prepare 8-ethynyl-thiochroman intermediates via Sonogashira coupling and elaborate them to 8-linked retinoid analogs for biological evaluation.

Synthesis of 8-Alkoxy/Aryloxy-Thiochroman Derivatives for CNS and Cardiovascular Target Programs

Patent literature describes 8-oxy-substituted thiochromans as pharmacologically active entities. US Patent 5,332,741 (Adir et Compagnie) discloses thiochroman compounds with substituents at various positions as therapeutic agents for central nervous system disorders . US Patent 3,960,891 describes (3-amino-2-hydroxypropyloxy)thiochromans with cardiovascular β-adrenergic blocking activity, with specific claims directed to compounds bearing the amino-hydroxypropyloxy group at the 8-position [1]. 4,4-Dimethyl-8-bromothiochroman can serve as a precursor to such 8-oxy-substituted thiochromans through: (i) conversion to 8-hydroxythiochroman via boronation/oxidation or copper-catalyzed hydroxylation, followed by O-alkylation; or (ii) direct Pd-catalyzed C–O coupling with alcohols.

Investigative Studies of Peri-Heteroatom Effects on Cross-Coupling Reaction Kinetics and Mechanism

For physical organic chemistry and catalysis research groups, 4,4-dimethyl-8-bromothiochroman represents an informative model substrate for studying peri-heteroatom effects on palladium-catalyzed cross-coupling reactions. The proximity of the sulfur atom to the C–Br bond (peri relationship in the naphthalene-like fused ring system) provides a controlled system for investigating through-space electronic effects, potential sulfur coordination to palladium, and steric influences on oxidative addition, transmetallation, and reductive elimination steps . Comparative kinetic studies with the 6-bromo isomer (para to sulfur) and the non-halogenated 4,4-dimethylthiochroman (as a negative control) can yield fundamental insights into catalyst design for heterocyclic substrates. The geminal dimethyl substitution at the 4-position also provides a conformationally biased scaffold that may influence reaction stereochemistry [1].

Quote Request

Request a Quote for 4,4-Dimethyl-8-bromothiochroman

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.